molecular formula C18H24N2O2 B3319219 1,3-Bis((r)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene CAS No. 1086138-48-8

1,3-Bis((r)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B3319219
CAS No.: 1086138-48-8
M. Wt: 300.4 g/mol
InChI Key: ZGKPVKPCZOURSR-HOTGVXAUSA-N
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Description

1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene (CAS: 131380-85-3) is a chiral bis(oxazoline) ligand with the molecular formula C₁₈H₂₄N₂O₂ and a molecular weight of 300.40 g/mol . It is widely used in asymmetric catalysis, particularly in enantioselective Rh(III)-catalyzed reactions, such as the hydroboration of unactivated alkenes . The compound is synthesized via a multi-step process involving L-valinol, triethylamine, and isophthaloyl chloride, yielding a yellow solid with a high purity (91% isolated yield) . Its structure is confirmed by ¹H NMR, ¹³C NMR, and chromatographic analysis .

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[3-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKPVKPCZOURSR-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method involves the use of 1,3-dibromobenzene as a starting material, which undergoes nucleophilic substitution with oxazoline derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline groups can be oxidized to oxazole derivatives under specific conditions.

    Reduction: Reduction reactions can convert the oxazoline groups to amine derivatives.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazoline groups can yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The oxazoline groups can form coordination complexes with metal ions, influencing various catalytic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of bis(oxazoline) ligands with modular substituents. Key analogues include:

  • 1,3-Bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)benzene : Features a bulkier tert-butyl group instead of isopropyl.
  • 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene : Substitutes isopropyl with isobutyl (C₄H₉), increasing steric bulk (MW: 328.45 g/mol) .
  • Rhodium complexes (e.g., Bromo-(η⁴-2,5-norbornadiene)-(1-((S)-4-tert-butyl-oxazol-2-yl)-3-mesitylimidazol-2-ylidene)rhodium(I)): Incorporate bis(oxazoline) ligands into transition-metal catalysts .

Catalytic Performance

  • Enantioselectivity : The isopropyl-substituted ligand enables >90% enantiomeric excess (ee) in Rh(III)-catalyzed hydroboration, outperforming tert-butyl analogues in certain substrates .
  • Steric Effects : tert-Butyl groups enhance steric shielding in Rh complexes, improving selectivity in C–H activation reactions but reducing substrate scope .
  • Isobutyl Derivatives: Limited catalytic data exist, but increased hydrophobicity may influence solubility in nonpolar media .

Physical Properties

Property Target Compound Isobutyl Analogue tert-Butyl Rh Complex
Molecular Weight 300.40 g/mol 328.45 g/mol 678.5 g/mol (approx.)
Physical State Solid Solid Crystalline solid
Melting Point Not reported Not reported Not reported
Solubility Organic solvents Organic solvents Dichloromethane, pentane

Asymmetric Catalysis

  • The isopropyl-substituted ligand facilitates Markovnikov-selective hydroboration of terminal alkenes with Rh(III), achieving 91–95% ee for α-substituted styrenes .
  • In contrast, tert-butyl analogues exhibit superior performance in aryl C–H functionalization due to enhanced steric control .

Stability and Reactivity

  • The ligand is stable under inert atmospheres at 2–8°C but degrades upon prolonged exposure to moisture .
  • Rhodium complexes with bis(oxazoline) ligands show >90% stability in catalytic cycles, as evidenced by NMR and mass spectrometry .

Biological Activity

1,3-Bis((r)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene (CAS No. 1086138-48-8) is a complex organic compound characterized by a benzene ring substituted with two oxazoline groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C18H24N2O2C_{18}H_{24}N_{2}O_{2}, with a molecular weight of approximately 300.40 g/mol. The compound exhibits unique structural properties due to the presence of oxazoline groups, which can influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazoline groups can form coordination complexes with metal ions, potentially modulating enzymatic activities and influencing various biochemical pathways. Research indicates that these interactions may lead to significant antimicrobial and anticancer effects.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • In vitro studies demonstrated that the compound inhibits the proliferation of various tumor cell lines. The mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells .
  • Case Study : A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Research Findings : In vitro assays indicated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
1,3-Bis(benzimidazol-2-yl)benzeneBenzimidazole derivativesAntimicrobial and anticancer properties
1,3-Bis(citraconimidomethyl)benzeneCitraconimide derivativesUsed in rubber vulcanization
1,3-Bis(9-carbazolyl)benzeneCarbazole derivativesApplications in organic electronics

Q & A

Q. What are the optimized synthetic routes for preparing 1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene and its derivatives?

The synthesis typically involves modular assembly of oxazoline and imidazole units. A general procedure ( ) includes:

  • Reacting bromooxazoline derivatives with imidazole precursors in THF under ambient conditions for 2–5 days.
  • Crushing the resulting solid, washing with THF or Et₂O, and drying in vacuo. For chiral oxazoline ligands, stereochemical control is achieved using enantiopure amino alcohols (e.g., (S)-4-isopropyl-4,5-dihydrooxazoline) during oxazoline ring formation . Yields range from 65% to 89%, depending on substituents (e.g., tert-butyl vs. isopropyl groups) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and stereochemistry (e.g., methine protons in oxazoline rings at δ 4.2–4.3 ppm) .
  • FT-IR : Identification of C=N stretching vibrations (~1666–1698 cm⁻¹) .
  • Mass Spectrometry (ESI/EI) : Verification of molecular ions (e.g., [M-Br]+ at m/z 333.25) .
  • Elemental Analysis : Validation of C, H, N content (e.g., C 52.11%, H 7.07%, N 13.49%) .

Q. How does the solubility and stability of this compound influence experimental design?

The oxazoline ring enhances solubility in polar aprotic solvents (e.g., DMSO, THF) but reduces stability in acidic conditions. For catalytic applications, inert atmospheres (N₂/Ar) and low-temperature storage (2–8°C) are recommended to prevent ligand decomposition .

Advanced Research Questions

Q. What role does the chiral oxazoline environment play in asymmetric catalysis?

The (R)-4-isopropyl group induces a rigid, chiral pocket, enabling enantioselective coordination to transition metals (e.g., Rh, Ir). For example:

  • Rhodium complexes of this ligand catalyze norbornadiene hydrogenation with >90% enantiomeric excess (ee) .
  • Steric tuning (isopropyl vs. tert-butyl substituents) modulates catalytic activity and selectivity .

Q. How can researchers address contradictions in stereochemical assignments using X-ray crystallography?

Flack’s x parameter is preferred over Rogers’s η for enantiomorph-polarity estimation, especially in near-centrosymmetric structures. This method minimizes false chirality assignments, as demonstrated in cyclohexane-derived oxazoline complexes .

Q. What strategies enhance circularly polarized luminescence (CPL) in lanthanide complexes incorporating this ligand?

  • Substitution with pyridine (e.g., 2,6-Bis(oxazolyl)pyridine) extends conjugation, shifting CPL emission to near-infrared (1400–1600 nm) .
  • Long-wavelength excitation (450 nm) minimizes photodegradation, critical for bioimaging and telecommunications .

Q. How do computational models predict the ligand’s coordination behavior in novel metal complexes?

  • DFT calculations (e.g., B3LYP/6-31G*) optimize geometries and predict binding energies for Rh(I)/Rh(III) intermediates .
  • Molecular dynamics simulations assess steric effects of isopropyl groups on catalytic turnover .

Methodological Notes

  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IC column) resolves enantiomers, with ee quantified via integration of (R)- and (S)-peaks .
  • Controlled Atmosphere Handling : Use gloveboxes for air-sensitive reactions (e.g., Rh complexation) to prevent oxidation .
  • Safety : Follow GHS guidelines (H315/H319/H335) for skin/eye irritation and respiratory protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis((r)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Bis((r)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

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